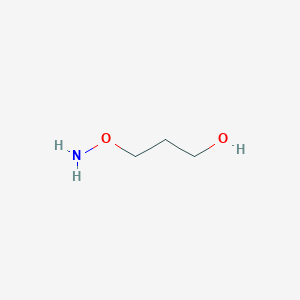

3-(Aminooxy)propan-1-OL

Description

Contextual Significance within the Aminooxy Compound Class

The aminooxy group (-ONH2) is a key functional moiety that defines the chemical reactivity and biological potential of the class of compounds to which 3-(Aminooxy)propan-1-ol belongs. A primary characteristic of the aminooxy group is its enhanced nucleophilicity compared to a standard amino group, a phenomenon known as the alpha effect. sigmaaldrich.com This heightened reactivity allows aminooxy compounds to readily and chemoselectively react with carbonyl compounds, such as aldehydes and ketones, to form stable oxime linkages. iris-biotech.dersc.org This oxime ligation is a cornerstone of bioconjugation chemistry, enabling the linking of molecules for various applications, including the synthesis of large proteins and cyclic peptides. iris-biotech.de

The stability of the resulting oxime bond towards hydrolysis is significantly greater than that of imines (Schiff bases), which are formed from the reaction of primary amines with carbonyls. iris-biotech.de This stability makes aminooxy-containing molecules valuable tools for creating robust molecular probes, diagnostics, and therapeutic conjugates.

A prominent example that highlights the significance of the aminooxy functionality is the compound 3-(aminooxy)propanamine (APA), a close structural analog of this compound. APA has been identified as a potent inhibitor of ornithine decarboxylase (ODC), a critical enzyme in polyamine biosynthesis. nih.govsci-hub.se The inhibitory mechanism of APA involves the formation of a stable covalent oxime with the pyridoxal-5'-phosphate (PLP) cofactor in the enzyme's active site. nih.gov This interaction effectively blocks the enzyme's function, which has implications for diseases characterized by rapid cell proliferation. The study of APA and other aminooxy compounds has thus established a clear precedent for their investigation as enzyme inhibitors.

Overview of Primary Research Areas for this compound

The primary research area for this compound and its derivatives is centered on enzyme inhibition, largely inspired by the demonstrated activity of its structural analogs. The synthesis of this compound has been reported in the scientific literature, providing a basis for its further investigation. chemicalbook.com

Enzyme Inhibition:

A significant focus of research for compounds containing the aminooxy-propane backbone is the inhibition of pyridoxal-5'-phosphate (PLP) dependent enzymes. nih.gov Ornithine decarboxylase (ODC), a key enzyme in cell growth and proliferation, is a major target. nih.govnih.gov Research on the related compound, 1-amino-3-(aminooxy)-2-propanol, demonstrated that it inhibits rat liver ODC with an IC50 in the nanomolar range. nih.gov This finding suggests that this compound could also be a valuable scaffold for the design of new ODC inhibitors. The exploration of such inhibitors is driven by the need for new therapeutic agents to control neoplastic growth and other hyperproliferative conditions. nih.govnih.gov

Medicinal Chemistry and Drug Design:

In medicinal chemistry, this compound serves as a versatile building block. The presence of two distinct functional groups, the aminooxy and the hydroxyl moieties, allows for sequential and site-specific modifications. This dual functionality is advantageous in the synthesis of more complex molecules and in the creation of libraries of compounds for structure-activity relationship (SAR) studies. nih.gov The aminooxy group can be used for conjugation to other molecules, while the hydroxyl group can be modified to alter properties such as solubility and lipophilicity.

The table below provides the key chemical identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 343925-76-8 |

| Molecular Formula | C3H9NO2 |

| Molecular Weight | 91.11 g/mol |

The following table summarizes key research findings for compounds structurally related to this compound, which inform its potential applications.

| Compound | Research Finding | Reference |

| 1-Amino-3-(aminooxy)-2-propanol | Inhibits rat liver ornithine decarboxylase (ODC) with an IC50 in the nanomolar range. | nih.gov |

| 3-(Aminooxy)propanamine (APA) | A potent, substrate-competitive inhibitor of ODC. Forms a stable oxime with the PLP cofactor. | nih.govsci-hub.se |

| Aminooxy Compounds (General) | Used in bioconjugation via stable oxime bond formation with carbonyls. The aminooxy group exhibits enhanced nucleophilicity. | iris-biotech.dersc.org |

Structure

3D Structure

Properties

IUPAC Name |

3-aminooxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO2/c4-6-3-1-2-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAHKXUXOXXKPLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)CON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60509443 | |

| Record name | 3-(Aminooxy)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60509443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343925-76-8 | |

| Record name | 3-(Aminooxy)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60509443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(aminooxy)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Aminooxy Propan 1 Ol and Its Analogues

Established Synthetic Routes to 3-(Aminooxy)propan-1-OL Hydrochloride

The preparation of this compound hydrochloride is typically achieved through multi-step sequences starting from readily available propanol (B110389) derivatives. Two common strategies involve the use of N-hydroxyphthalimide or direct nucleophilic substitution with hydroxylamine (B1172632).

One well-established method utilizes a Mitsunobu reaction. nih.govchemrxiv.org This approach begins with a protected 3-aminopropanol, such as 3-(tert-butoxycarbonylamino)-1-propanol. This starting material is reacted with N-hydroxyphthalimide and triphenylphosphine (B44618) in the presence of a dialkyl azodicarboxylate, like diisopropyl azodicarboxylate (DIAD), in a solvent such as tetrahydrofuran (B95107) (THF). nih.gov This reaction forms the N-protected aminooxy intermediate, tert-butyl {3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]propyl}carbamate. nih.gov The phthalimide (B116566) protecting group is subsequently removed, often using hydrazine (B178648) monohydrate in a solvent like dichloromethane. nih.gov The final step involves the removal of the Boc protecting group and formation of the hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like methanol (B129727) or dioxane, followed by lyophilization to yield the target compound. nih.govnih.gov

A variation of this route starts with 2-(3-hydroxypropoxy)isoindole-1,3-dione, which already contains the phthalimide-protected aminooxy group. nih.gov This intermediate can be synthesized and then deprotected to yield this compound.

Another common synthetic pathway involves the direct nucleophilic substitution of a propanol derivative containing a suitable leaving group at the 3-position, such as a halogen. A halogenated propanol can be reacted with hydroxylamine hydrochloride to form the aminooxy linkage, leading to the desired product. Current time information in Bangalore, IN.

The table below summarizes a typical synthesis of an aminooxy analogue via the Mitsunobu reaction.

| Step | Reactants | Reagents | Product | Yield (%) |

| 1 | 3-(tert-butoxycarbonylamino)-1-propanol, N-hydroxyphthalimide | Triphenylphosphine, DIAD, THF | tert-Butyl {3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]propyl}carbamate | 84% nih.gov |

| 2 | tert-Butyl {3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]propyl}carbamate | Hydrazine monohydrate, DCM | tert-Butyl (3-(aminooxy)propyl)carbamate | - |

| 3 | tert-Butyl (3-(aminooxy)propyl)carbamate | Hydrochloric acid, Methanol/Dioxane | 3-(Aminooxy)propan-1-amine dihydrochloride* | 78% (for two steps) nih.gov |

Note: Data is for the analogous 3-(aminooxy)propan-1-amine dihydrochloride, illustrating the general process.

Stereoselective Synthesis of this compound Derivatives and Optically Active Propanol Analogues

Achieving stereochemical control is paramount when synthesizing analogues for biological evaluation. The synthesis of optically active derivatives of this compound hinges on establishing a chiral center, typically at the C2 position of the propanol backbone. This is generally accomplished by the asymmetric reduction of a ketone precursor or by building the molecule from a chiral starting material.

Strategies for Enantiomeric Enrichment and Control

A primary strategy for achieving enantiomeric enrichment is through asymmetric synthesis, which creates a specific stereoisomer preferentially. One powerful method is the organocatalytic α-aminooxylation of aldehydes or ketones. For instance, L-proline can catalyze the direct asymmetric α-aminooxylation of aldehydes with nitrosobenzene. nih.govnih.gov This reaction introduces the aminooxy group at the α-position with high enantioselectivity. nih.gov The resulting α-aminooxy aldehyde can then be reduced to the corresponding chiral alcohol.

Another approach relies on starting with optically pure building blocks. For example, chiral glycidyl (B131873) tosylates can be used instead of epichlorohydrin (B41342) in reactions with protected hydroxylamine. sci-hub.se This method allows for the synthesis of enantiomerically pure compounds, as the stereochemistry is pre-defined in the starting material. sci-hub.se The kinetic hydrolytic resolution of racemic epichlorohydrin using chiral catalysts, such as salen-Co(III) complexes, can also provide enantiomerically enriched epoxides as starting materials for further synthesis. nih.gov

Application of Chiral Catalysts in Asymmetric Reductions

The asymmetric reduction of a prochiral ketone is a key step in many stereoselective syntheses of propanol analogues. Various chiral catalysts have been developed for this purpose.

Oxazaborolidine Catalysts: Chiral oxazaborolidines, used in conjunction with a reducing agent like borane (B79455) (BH₃) or catecholborane, are effective for the enantioselective reduction of ketones to secondary alcohols. sci-hub.semolaid.comnih.gov These catalysts, often derived from chiral amino acids like serine or threonine, create a chiral environment that directs the hydride attack to one face of the carbonyl group, resulting in high optical yields. sci-hub.se

Transition Metal Catalysts: Complexes of transition metals like ruthenium (Ru), rhodium (Rh), and iridium (Ir) with chiral ligands are widely used for asymmetric hydrogenations and transfer hydrogenations. molaid.comlouisville.edursc.org

Ruthenium (Ru) Catalysts: Ru complexes containing chiral diphosphine ligands (e.g., BINAP) and chiral diamine ligands have demonstrated high activity and enantioselectivity in the hydrogenation of a wide range of ketones. louisville.edu

Iridium (Ir) Catalysts: Chiral iridium complexes modified with tridentate P,N,O-type ligands have also been shown to be highly efficient for the asymmetric hydrogenation of prochiral ketones, affording chiral alcohols with excellent enantioselectivity (up to 98% ee). rsc.org

Silver (Ag) Catalysts: In the context of creating α-aminooxy ketones as precursors, chiral silver-BINAP complexes have been used to catalyze highly enantioselective nitroso aldol (B89426) reactions, achieving up to 97% ee. Current time information in Bangalore, IN. The resulting chiral ketone can then be reduced to the desired alcohol.

The table below highlights different catalytic systems used for asymmetric ketone reductions, a key step in producing chiral propanol analogues.

| Catalyst Type | Example Catalyst/Ligand | Reducing Agent | Substrate Type | Enantioselectivity (ee) |

| Oxazaborolidine | Derived from D- or L-serine sci-hub.se | Borane-Me₂S | Acetophenone | >90% sci-hub.se |

| Ruthenium Complex | TolBINAP/DPEN-Ru louisville.edu | H₂ | Simple Ketones | Up to >99% louisville.edu |

| Iridium Complex | Alkane-diyl-based P,N,O-ligand-Ir rsc.org | H₂ | Alkyl-aryl ketones | Up to 98% rsc.org |

| Silver Complex | (R)-BINAP-AgOTf Current time information in Bangalore, IN. | (for nitroso aldol step) | Tin enolates | Up to 97% Current time information in Bangalore, IN. |

Derivatization and Functionalization of the Propanol Backbone in Aminooxy Compounds

Functionalizing the propanol backbone of this compound allows for the fine-tuning of its chemical properties and biological activity. This can involve the introduction of new functional groups or the formation of various linkages.

Introduction of Additional Functionalities (e.g., Fluorination, Amination)

The introduction of fluorine or additional amine groups can significantly alter the electronic properties and binding capabilities of the molecule.

Fluorination: Fluorine can be introduced into the propanol backbone to create analogues like 3-(aminooxy)-2-fluoropropanamine (B13816696). One synthetic approach involves starting with a protected 2-hydroxy precursor, such as 1-amino-3-(aminooxy)-2-propanol with protected amino groups. The hydroxyl group at the C2 position can be replaced with fluorine using reagents like sulfur tetrafluoride in liquid hydrogen fluoride. nih.govsci-hub.se

Amination: Additional amino groups can be incorporated to create diamine or polyamine structures. The synthesis of 1-amino-3-(aminooxy)-2-propanol, an aminated analogue, has been described. nih.govsci-hub.se The synthesis often starts from epichlorohydrin, which is first reacted with a protected hydroxylamine, followed by reaction with an amine source to open the epoxide ring and introduce the second nitrogen functionality. sci-hub.se

Formation of Ether and Amine Linkages (e.g., Aryloxy, Aryl, Thiophenoxy, Anilino Derivatives)

The hydroxyl group of the propanol backbone is a versatile handle for creating ether and other linkages, while the aminooxy group can be part of a larger scaffold.

Aryloxy and Thiophenoxy Derivatives: The synthesis of 3-tertiary amino-1-aryloxy- and 1-thiophenoxy-propan-2-ols demonstrates the feasibility of forming these linkages. nih.gov Typically, a reaction between a substituted phenol (B47542) or thiophenol and a propanol derivative with a leaving group (e.g., an epoxide like epichlorohydrin or a halide) under basic conditions yields the corresponding ether or thioether. nih.govjapsonline.comgoogle.com For example, reacting a substituted phenol with N-methyl-3-phenyl-3-chloropropylamine can yield an aryloxy derivative. google.com A Mitsunobu reaction between the alcohol and a phenol is another common method for forming aryloxy linkages. japsonline.com

Anilino Derivatives: Similarly, anilino derivatives can be prepared by reacting the propanol backbone, activated with a leaving group, with a substituted aniline. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a modern and efficient method for forming C-N bonds between an aryl halide and an amine, and can be applied to synthesize anilino derivatives. researchgate.net

Formation of Complex Scaffolds Incorporating the Aminooxypropanol Moiety

The bifunctional nature of this compound, possessing both a nucleophilic aminooxy group and a terminal hydroxyl group, makes it a valuable building block for the synthesis of more complex molecular architectures. This section explores advanced synthetic methodologies that leverage this unique structure to form diverse and functionally rich scaffolds, including heterocyclic oximes, biologically active esters, and substituted ring systems.

Synthesis of Heterocyclic Oxime Compounds Utilizing Aminooxypropanol Precursors

The aminooxy group of this compound and its analogues serves as a potent precursor for the formation of oximes upon reaction with carbonyl compounds. These oximes are not merely stable products but are versatile intermediates for the construction of a wide array of heterocyclic systems. The reaction involves a nucleophilic attack of the aminooxy group on a carbonyl carbon, followed by dehydration, to form a C=N-O linkage. numberanalytics.com

The subsequent transformation of the oxime intermediate into a heterocyclic scaffold can proceed through several pathways, often involving the participation of the molecule's other functional groups. For instance, intramolecular cyclization reactions are a common strategy. O-pentafluorobenzoyloximes that have an olefinic moiety can undergo an intramolecular Heck-type reaction, catalyzed by a Palladium(0) complex, to yield various aza-heterocycles such as pyrroles and pyridines. nih.gov

In the context of this compound, the terminal hydroxyl group can participate in cyclization. For example, after forming an oxime with a suitable keto-ester, the hydroxyl group could potentially cyclize onto the ester functionality to form a lactone-containing heterocycle. A key area of research is the synthesis of oxadiazine scaffolds. The 3-amino-1,2,4-oxadiazine (AOXD) scaffold, for instance, is a particularly interesting heterocycle where the N-O bond within the ring prevents planarity and reduces the basicity of the embedded guanidine (B92328) moiety. sci-hub.se The synthesis of such structures can involve the use of aminooxy precursors to build the core heterocyclic ring. sci-hub.se

Oximes are well-established precursors for a variety of five- and six-membered heterocyclic rings, as detailed in the comprehensive review by Ābele and Lukevics. clockss.org The specific heterocycle formed depends on the reactants and reaction conditions.

Table 2.4.1.1: Examples of Heterocyclic Systems Synthesized from Oxime Precursors

| Precursor/Intermediate | Reagent/Condition | Heterocyclic Product | Synthesis Type | Reference |

|---|---|---|---|---|

| γ,δ-Unsaturated Ketone Oximes | Pd(PPh₃)₄ Catalyst | Substituted Pyrroles | Intramolecular Heck-type Amination | clockss.org |

| O-Pentafluorobenzoyloximes with Olefinic Moiety | Pd(0) Complex | Aza-heterocycles (e.g., Pyrrole, Pyridine, Isoquinoline) | Intramolecular Amino-Heck Reaction | nih.gov |

| Trifluoromethyloximes | Grignard Reagents | Trifluoromethylaziridines | Nucleophilic Addition/Cyclization | clockss.org |

| δ-Alkenyl α-Oximono-esters | Thermal or Electrophile-induced | Oxazinone N-Oxides, Bicyclic Isoxazolofuranones | Intramolecular Cyclization | rsc.org |

Preparation of Biologically Active Esters of Hydroxylamine

The synthesis of esters from hydroxylamine and its derivatives is a significant area of research, as these compounds often exhibit important biological activities. nih.govresearchgate.net A novel and convenient method for preparing functionally substituted esters of hydroxylamine has been developed, providing a powerful alternative to the well-known Mitsunobu reaction with N-hydroxyphthalimide. researchgate.net

One notable compound synthesized using a related strategy is 1-guanidinooxy-3-aminopropane (GAPA), an analogue of 1-aminooxy-3-aminopropane (B1213496) (APA). nih.govresearchgate.net GAPA has demonstrated an inhibitory effect on the growth of both amastigotes and promastigotes of Leishmania donovani, the parasite responsible for visceral leishmaniasis. nih.govresearchgate.net The general approach for synthesizing active esters often involves the activation of a carboxylic acid, for example, by converting it into an acid chloride or using coupling agents, followed by reaction with the hydroxylamine derivative. sapub.orggoogle.com

Table 2.4.2.1: Synthesis of Functionally Substituted Hydroxylamine Esters

| Step | Reagents & Conditions | Intermediate/Product | Purpose | Reference |

|---|---|---|---|---|

| 1. Alkylation | Ethyl N-hydroxyacetimidate, Methanesulfonates of alcohols | N-protected hydroxylamine derivative | Introduction of the desired functionalized radical | nih.govresearchgate.net |

| 2. Deprotection | Acidic hydrolysis | Functionally substituted ester of hydroxylamine | Removal of the ethoxyethylidene protecting group to reveal the aminooxy function | nih.govresearchgate.net |

This synthetic route underscores the utility of aminooxy-containing scaffolds in developing new therapeutic agents.

Condensation Reactions Leading to Substituted Oxazolidine (B1195125) Ring Systems

Oxazolidines are five-membered heterocyclic compounds that are important structural motifs in many biologically active molecules and are widely used as chiral auxiliaries in asymmetric synthesis. nih.gov The synthesis of oxazolidine rings is typically achieved through the condensation reaction of a 1,2-amino alcohol with an aldehyde or ketone. nih.gov

For a precursor like this compound, which is a 1,3-aminooxy alcohol, direct condensation with an aldehyde would not form a five-membered oxazolidine ring. Instead, it would be expected to form a six-membered tetrahydro-1,2-oxazine ring system. The formation of five-membered versus six-membered rings is dependent on the spacing between the reacting amino and hydroxyl groups.

Oxazolidine (5-membered ring) formation: Requires a 1,2-amino alcohol (e.g., N-methyl aminoethanol). scirp.org

Oxazinane (6-membered ring) formation: Requires a 1,3-amino alcohol (e.g., N-methyl amino propanol). scirp.org

Therefore, to synthesize a substituted oxazolidine incorporating the aminooxy functionality, an analogue such as 2-(aminooxy)ethan-1-ol would be the appropriate precursor. The reaction proceeds via the formation of a hemiaminal intermediate, followed by intramolecular cyclization to yield the oxazolidine. nih.gov These reactions can be catalyzed by acids or, in some modern methods, proceed under mild conditions such as microwave irradiation in the presence of air, where in situ oxidation of the aldehyde to a carboxylic acid provides the necessary acid catalyst. scirp.org

While this compound itself leads to six-membered rings, the principles of its condensation are similar. The reaction involves the nucleophilic amine (in this case, the -ONH₂ group) and the alcohol condensing with a carbonyl compound to form a heterocyclic ring, with the size of the ring being dictated by the length of the carbon chain separating the two functional groups.

Table 2.4.3.1: Comparison of Condensation Reactions of Amino Alcohols with Aldehydes

| Amino Alcohol Precursor | Carbonyl Compound | Conditions | Heterocyclic Product | Ring Size | Reference |

|---|---|---|---|---|---|

| 1,2-Amino alcohol (e.g., N-methyl aminoethanol) | Aldehyde | Microwave, Air | Substituted Oxazolidine | 5-membered | scirp.org |

| 1,3-Amino alcohol (e.g., 3-Amino-1-propanol) | Aldehyde | Microwave, Air | Substituted Tetrahydro-1,3-Oxazine | 6-membered | scirp.org |

| Chiral 1,2-Amino alcohol | Aldehyde/Imine | Chiral Magnesium Phosphate Catalyst | Chiral Oxazolidine | 5-membered | nih.gov |

This distinction is crucial for designing synthetic routes to specific heterocyclic scaffolds, highlighting the importance of selecting the correct aminooxy alcohol precursor to achieve the desired ring size.

Investigations into the Biological and Biochemical Activities of 3 Aminooxy Propan 1 Ol Analogues

Enzyme Inhibition Studies: Focus on Ornithine Decarboxylase (ODC)

Analogues of 3-(aminooxy)propan-1-ol are potent and selective inhibitors of ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis. nih.gov These compounds act as competitors with the natural substrate, ornithine, for the enzyme's active site, leading to a progressive and seemingly irreversible inactivation of ODC. nih.gov

Molecular Mechanism of ODC Inactivation by 3-(Aminooxy)propan-1-amine (APA)

3-(Aminooxy)propan-1-amine (APA), a prominent analogue, demonstrates a potent, time-dependent, and enzyme-activated irreversible inhibition of ODC. nih.gov The inactivation mechanism involves the formation of a stable covalent adduct with the enzyme's cofactor, pyridoxal (B1214274) 5-phosphate (PLP). nih.gov The aminooxy group of APA, which is largely unprotonated at physiological pH due to its low pKa of approximately 5, is more reactive in forming a Schiff base with PLP than ornithine or putrescine. nih.gov This leads to the formation of a highly stable oxime that cannot be processed by the enzyme, thus blocking the catalytic cycle. nih.govresearchgate.net

The inactivation process is characterized by its specificity, as APA shows significantly less activity against other PLP-dependent enzymes like ornithine δ-aminotransferase. researchgate.net

Covalent Oxime Formation with Pyridoxal 5-Phosphate (PLP) in the Catalytic Site

The core of the inhibitory action of APA and its analogues lies in the formation of a covalent oxime bond with the aldehyde group of pyridoxal 5-phosphate (PLP) within the ODC active site. nih.govnih.gov PLP is an essential cofactor for ODC, initially forming a Schiff base with a lysine (B10760008) residue (K69) in the enzyme's active site. nih.gov The substrate, ornithine, typically displaces this lysine to form its own Schiff base, initiating the decarboxylation process. nih.gov

However, APA, mimicking ornithine, enters the active site and its highly reactive aminooxy group attacks the PLP aldehyde. nih.gov This results in the formation of an oxime, a bond significantly more stable than the aldimine bond formed with ornithine. nih.gov This stable APA-PLP adduct effectively and irreversibly blocks the active site, preventing any further catalytic activity. nih.govresearchgate.net The formation of this covalent adduct has been confirmed through crystallographic studies and mass spectrometry. nih.gov

Impact on Cellular Polyamine Metabolism and Growth Regulation

The inhibition of ODC by APA and its analogues has profound effects on cellular polyamine metabolism and, consequently, on cell growth and proliferation. nih.govnih.gov Polyamines, such as putrescine, spermidine (B129725), and spermine, are essential for cell growth and differentiation. asm.orgmdpi.com

By inactivating ODC, the first and rate-limiting enzyme in polyamine biosynthesis, these aminooxy compounds lead to a significant depletion of intracellular putrescine and spermidine pools. nih.govnih.gov This depletion of essential polyamines directly results in the arrest of cellular growth. nih.gov The antiproliferative effects of these compounds can be reversed by the addition of exogenous spermidine, confirming that their primary mode of action is through the disruption of polyamine metabolism. nih.gov

Comparative Analysis of Inhibitory Potency among Aminooxy Derivatives

The inhibitory potency of aminooxy derivatives against ODC varies depending on their specific chemical structure. While 3-(Aminooxy)propan-1-amine (APA) is a highly potent inhibitor, certain structural modifications can further enhance this activity. nih.gov

For instance, the introduction of a fluorine atom at the 2-position of the propanamine chain, creating 3-(aminooxy)-2-fluoropropanamine (B13816696) (AFPA), results in a compound that is approximately four times more active against ODC than APA. annualreviews.org Similarly, 1-amino-3-(aminooxy)-2-propanol has been shown to inhibit rat liver ODC with an IC50 in the nanomolar range. nih.govsigmaaldrich.com

In contrast, increasing the carbon chain length, as seen in the aminooxy analogue of cadaverine, leads to a decrease in inhibitory activity compared to APA. researchgate.net Bis-aminooxy derivatives have also been found to be less effective. researchgate.net

Table 1: Comparative Inhibitory Potency of Aminooxy Derivatives on ODC

| Compound | Relative Inhibitory Potency | Reference |

| 3-(aminooxy)-2-fluoropropanamine (AFPA) | More potent than APA | annualreviews.org |

| 3-(Aminooxy)propan-1-amine (APA) | Highly potent | nih.gov |

| 1-Amino-3-(aminooxy)-2-propanol | Potent (nanomolar IC50) | nih.govsigmaaldrich.com |

| Aminooxy analogue of cadaverine | Less potent than APA | researchgate.net |

| Bis-aminooxy derivatives | Ineffective at 1 µM | researchgate.net |

Antiproliferative and Cytotoxic Effects

The depletion of polyamines resulting from ODC inhibition by this compound analogues directly translates into significant antiproliferative and cytotoxic effects, particularly in rapidly dividing cells such as cancer cells. nih.gov

Evaluation in Cancer Cell Lines (e.g., Human T24 Bladder Carcinoma)

Several aminooxy derivatives have demonstrated growth-inhibitory effects on various mammalian cancer cell lines, including human T24 bladder carcinoma cells. nih.govannualreviews.org The compound 3-(aminooxy)-2-fluoropropanamine (AFPA) has been identified as a particularly active agent against T24 cells. nih.gov The antiproliferative activity of these compounds in cancer cells is directly linked to the depletion of putrescine and spermidine. nih.gov

Studies have shown that treatment with these inhibitors leads to a significant decrease in the proliferation of T24 cells. annualreviews.org For example, 3-(aminooxy)-2-fluoropropanamine was found to be more effective than APA in inhibiting the growth of human T24 bladder carcinoma cells in vitro. nih.govannualreviews.org Some of these derivatives have also shown tumoristatic effects in animal models bearing solid T24 tumors. nih.gov

Table 2: Antiproliferative Activity of Aminooxy Derivatives against Human T24 Bladder Carcinoma Cells

| Compound | Antiproliferative Effect | Reference |

| 3-(aminooxy)-2-fluoropropanamine (AFPA) | More potent than APA | nih.govannualreviews.org |

| 3-(Aminooxy)propan-1-amine (APA) | Growth-inhibitory | nih.gov |

| 1-Amino-3-(aminooxy)-2-propanol | Antiproliferative agent | sci-hub.se |

Efficacy against Parasitic Organisms (e.g., Plasmodium falciparum, Leishmania donovani)

Analogues of this compound have demonstrated significant efficacy against various parasitic organisms, primarily by targeting the polyamine biosynthetic pathway, which is crucial for cell growth, differentiation, and proliferation. nih.govresearchgate.net

The primary mechanism of action is the inhibition of ornithine decarboxylase (ODC), the first and rate-limiting enzyme in polyamine synthesis. nih.govnih.gov This inhibition leads to the depletion of essential polyamines like putrescine and spermidine, thereby arresting parasite proliferation. nih.govnih.gov

Against Plasmodium falciparum

The development of Plasmodium falciparum, the parasite responsible for malaria, within red blood cells is linked to rising levels of polyamines. nih.gov Consequently, inhibiting polyamine biosynthesis is a key strategy for antimalarial drug development. nih.govresearchgate.net 3-Aminooxy-1-aminopropane (APA), a close analogue, and its derivatives have been shown to have a potent antiproliferative effect on cultured P. falciparum. nih.gov These compounds act as powerful inhibitors of the bifunctional P. falciparum ODC-S-adenosylmethionine decarboxylase (AdoMetDC) enzyme. nih.gov

| Compound | Target Enzyme | Ki Value | P. falciparum IC50 |

| 3-Aminooxy-1-aminopropane (APA) | ODC-AdoMetDC | Low Nanomolar | < 3 µM nih.gov |

| CGP 52622A | ODC-AdoMetDC | Low Nanomolar | < 3 µM nih.gov |

| CGP 54169A | ODC-AdoMetDC | Low Nanomolar | < 3 µM nih.gov |

| CGP 40215A | ODC-AdoMetDC | Low Micromolar | < 3 µM nih.gov |

| CGP 48664A | ODC-AdoMetDC | Low Micromolar | Not specified |

Ki: Inhibition constant; IC50: Half-maximal inhibitory concentration.

Against Leishmania donovani

The polyamine pathway is also a critical target for combating Leishmania donovani, the causative agent of visceral leishmaniasis. nih.govnih.gov 3-Aminooxy-1-aminopropane (APA) has been identified as a potent inhibitor of L. donovani growth by inhibiting ODC. nih.gov This inhibition leads to a significant reduction in putrescine, spermidine, and trypanothione (B104310) levels within the parasite. nih.govnih.gov The antileishmanial effects of APA can be completely reversed by the addition of putrescine or spermidine, confirming its mechanism of action. nih.govnih.gov

Notably, APA was effective against both the promastigote and amastigote stages of the parasite, with a significantly higher potency in the clinically relevant amastigote model within macrophages. nih.govnih.gov Another analogue, 1-guanidinooxy-3-aminopropane (GAPA), has shown efficacy in inhibiting the growth of sodium antimony gluconate-resistant forms of L. donovani. researchgate.net

| Compound | Target Organism Stage | IC50 Value | Effect |

| 3-Aminooxy-1-aminopropane (APA) | L. donovani promastigotes | 42 µM nih.govnih.gov | Growth inhibition |

| 3-Aminooxy-1-aminopropane (APA) | L. donovani amastigotes | 5 µM nih.govnih.gov | Growth inhibition |

Receptor Modulation and Signaling Pathway Interference

C-Met Tyrosine Kinase Inhibition and its Therapeutic Implications

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, motility, invasion, and angiogenesis. nih.gov Aberrant activation of the c-Met signaling pathway through mutation, gene amplification, or protein overexpression is implicated in the development, progression, and metastasis of numerous cancers. nih.gov This makes c-Met a significant molecular target for cancer therapy. nih.govoncotarget.com

Inhibition of c-Met can block downstream signaling pathways, such as the MAPK and PI3K-AKT pathways, which are involved in tumor cell invasion and metastasis. mdpi.com Therapeutic strategies often involve tyrosine kinase inhibitors (TKIs) that compete with ATP to bind to the kinase's active site. mdpi.comnih.gov While numerous TKIs targeting c-Met are in development and clinical trials, the direct role of this compound analogues as c-Met inhibitors is not extensively documented in current research. However, the broader class of small molecule kinase inhibitors, some of which may share structural motifs, has shown promise. For instance, studies on inhibitors like cabozantinib, crizotinib, and PHA665752 have demonstrated that they can not only inhibit tumor growth but also reverse multidrug resistance in cancer cells. nih.gov

Broader Interactions with Biological Targets (Enzymes, Receptors)

The primary and most studied biological interaction for analogues of this compound is the potent and often irreversible inhibition of ornithine decarboxylase (ODC). annualreviews.orgnih.gov This interaction is highly selective. nih.gov For example, 3-aminooxy-2-fluoro-1-propanamine (AFPA) was found to be a more powerful inhibitor of ODC and a more effective antiproliferative agent against human bladder carcinoma cells than APA. sci-hub.se

These compounds function as competitive inhibitors with respect to the ODC substrate, ornithine, but proceed to cause a progressive and seemingly irreversible inactivation of the enzyme. nih.gov This potent inhibition of ODC is the foundation for the antiproliferative and antiparasitic activities observed. nih.govnih.gov

Beyond ODC, some analogues have shown inhibitory activity against other enzymes in the polyamine pathway, such as S-adenosylmethionine decarboxylase (AdoMetDC). nih.govannualreviews.org There is also evidence that some structurally related compounds can interact with other targets, such as GABA transporters, highlighting the potential for broader biological activity. nih.gov

| Compound/Analogue | Biological Target | Observed Effect |

| 3-Aminooxy-1-propanamine (APA) | Ornithine Decarboxylase (ODC) | Potent, irreversible inhibition annualreviews.orgnih.gov |

| 3-Aminooxy-2-fluoro-1-propanamine (AFPA) | Ornithine Decarboxylase (ODC) | Highly potent inhibition, superior to APA sci-hub.se |

| APA Derivatives (CGP 40215A) | S-adenosylmethionine decarboxylase (AdoMetDC) | Inhibition nih.gov |

| Functionalized Amino Acids | GABA Transporters (mGAT1-4) | Inhibition of GABA uptake nih.gov |

Other Pharmacological and Biological Observations for Structural Analogues

Central Nervous System Activity

Certain structural analogues of this compound, specifically substituted 1,1-diaryl-t-aminopropanols, have been investigated for their effects on the central nervous system (CNS). nih.gov Research has identified varied pharmacological activities within this class of compounds, including both CNS stimulant and anticonvulsant properties. nih.gov The specific activity is dependent on the nature and position of substituents on the molecule. This suggests that modification of the core propanol (B110389) structure can yield compounds with significant CNS effects.

Hypotensive Properties

Cardiovascular effects, including β-adrenoceptor blocking properties, have been studied in O-oxime ether derivatives, which are structurally related to this compound. researchgate.net In studies on isolated rat atria, these compounds exhibited behavior as partial antagonists or agonists at β-adrenoceptors. researchgate.netresearchgate.net This indicates that the aminooxypropanol scaffold can be a basis for developing compounds with cardiovascular activity. For instance, a ruthenium-based complex, while structurally distinct, demonstrates how nitric oxide donor capabilities can be incorporated to produce hypotensive effects that are mediated through the NO-[cGMP] pathway in smooth muscle cells. nih.gov

Structure Activity Relationship Sar and Structural Biology of 3 Aminooxy Propan 1 Ol Derivatives

Elucidating Key Structural Determinants for Biological Potency

The potency of these derivatives is not dictated by a single molecular feature but rather by a combination of factors, including the reactivity of the core aminooxy group, the nature of the alkyl chain, and the presence of various substituents.

A defining characteristic of 3-(aminooxy)propan-1-ol and its analogs is the aminooxy moiety (-ONH₂). The reactivity of this group is a critical determinant of biological activity, largely governed by its pKa value. The pKa of an aminooxy group is approximately 5. nih.govnih.govportlandpress.com This is significantly lower than the pKa of primary amino groups (around 9.0) or the ε-amino group of lysine (B10760008) (around 10.5). nih.govku.edu

This lower pKa means that at physiological pH, the aminooxy group is predominantly unprotonated and thus more nucleophilic. nih.govportlandpress.comku.edu This enhanced nucleophilicity makes it highly reactive towards carbonyl compounds, such as the aldehyde group of pyridoxal (B1214274) 5'-phosphate (PLP), a crucial cofactor for many enzymes, including ODC. nih.goviris-biotech.de The reaction forms a highly stable oxime bond, which is more resistant to hydrolysis compared to the imine (Schiff base) linkage formed by typical amines. nih.goviris-biotech.de This stable, often irreversible, adduct formation with PLP in the active site of enzymes like ODC is a key mechanism explaining the high potency of many aminooxy-containing inhibitors. nih.govacs.org For instance, 1-amino-oxy-3-aminopropane (APA), a close analog, is a potent ODC inhibitor that functions by forming a stable oxime with PLP in the enzyme's catalytic site. nih.govportlandpress.com

Table 1: Comparison of pKa Values for Relevant Functional Groups

| Functional Group | Typical pKa Value | Implication at Physiological pH (~7.4) |

|---|---|---|

| Aminooxy (-ONH₂) | ~5.0 | Largely unprotonated, highly nucleophilic. nih.govnih.govportlandpress.com |

| α-Amino (e.g., Ornithine) | ~8.7-9.0 | Partially protonated, less reactive than aminooxy. nih.gov |

This interactive table allows for a clear comparison of the acidity and resulting reactivity of the aminooxy group relative to other amines.

The three-carbon alkyl chain of this compound serves as a crucial spacer, and its length and substitution pattern significantly impact inhibitory efficacy. In the context of ODC inhibition, the three-atom spacing between the terminal amine and the aminooxy group in analogs like APA is a key design feature. acs.org This spacing effectively mimics the distance between the α- and ε-amino groups of the natural substrate, ornithine, allowing the inhibitor to fit optimally into the active site. acs.org

Studies on derivatives have shown that altering this chain can modulate activity. For example, research into 2-substituted 3-(aminooxy)propanamine derivatives sought to identify structures with enhanced ODC inhibition. sci-hub.se This work led to the discovery that 3-(aminooxy)-2-fluoropropanamine (B13816696) was a more powerful enzyme blocker than its unsubstituted parent compound, APA. sci-hub.se This suggests that introducing small, electronegative substituents on the alkyl backbone can enhance binding affinity or stability of the enzyme-inhibitor complex.

Conversely, increasing the length or steric bulk of the alkyl chain can have varied effects. While longer alkyl chains can sometimes increase hydrophobic interactions and binding energy, they can also introduce steric hindrance or reduce solubility, potentially decreasing inhibitory activity. mdpi.comnih.gov The optimal chain length represents a balance between fitting into the binding pocket and establishing favorable interactions. acs.orgmdpi.com

Table 2: Inhibitory Activity of Selected this compound Derivatives

| Compound | Modification | Target/Assay | Reported Activity (IC₅₀/Kᵢ) |

|---|---|---|---|

| 1-Amino-oxy-3-aminopropane (APA) | Parent Compound | Human and L. donovani ODC | Kᵢ ~1.0 nM. nih.gov |

| 3-(Aminooxy)-2-fluoropropanamine | 2-Fluoro substitution | ODC | 3 times more potent than APA. sci-hub.se |

| 4-(Aminooxy)butylamine | Longer alkyl chain | ODC | Less potent than APA. sci-hub.se |

This interactive table highlights how modifications to the alkyl chain of the parent structure influence inhibitory potency against ODC.

Introducing aromatic and heterocyclic moieties to the core this compound structure is a common strategy to explore new binding interactions and improve potency. In SAR studies of ODC inhibitors, researchers have explored replacing the terminal amine with more rigid cyclic structures to enhance specificity for ODC over other PLP-dependent enzymes. acs.org These cyclic analogs, while having increased molecular weight, can maintain water solubility and form potent covalent adducts with PLP in the active site. acs.org

Molecular Interactions and Binding Dynamics

To fully comprehend the inhibitory mechanism of these derivatives, it is essential to visualize their interactions at an atomic level. Crystallographic and computational studies provide invaluable insights into their binding modes and the dynamics of the ligand-enzyme complexes.

X-ray crystallography has been instrumental in revealing how this compound derivatives bind to their enzyme targets. The complex of human ODC with the inhibitor 1-amino-oxy-3-aminopropane (APA) has been a subject of significant study. nih.govportlandpress.comnih.gov

Recent high-resolution crystal structures unambiguously show the formation of a covalent oxime bond between the aminooxy group of APA and the aldehyde group of the PLP cofactor within the ODC active site. nih.govportlandpress.comportlandpress.com This finding clarified earlier reports that had suggested a non-covalent interaction. nih.gov The formation of this stable oxime adduct, which cannot be catalytically processed by the enzyme, effectively blocks the active site from the natural substrate, ornithine, explaining APA's high potency. nih.govresearchgate.net

The crystal structures reveal detailed interactions between the inhibitor-PLP adduct and the enzyme. nih.govacs.org Key binding features include:

The terminal amine of the inhibitor forming hydrogen bonds with active site residues like Asp332 and Asp361 via water molecules. acs.org

The alkyl chain occupying a narrow lipophilic channel, making contact with residues such as Tyr389. acs.org

The stable oxime adduct making extensive interactions with the enzyme, anchoring the inhibitor firmly in the catalytic center. nih.gov

These crystallographic models provide a structural scaffold that is crucial for the development of new, more efficient ODC inhibitors. nih.govportlandpress.com

Table 3: Key Molecular Interactions in the ODC-APA Complex from Crystallographic Data

| Inhibitor Moiety | Interacting ODC/PLP Component | Type of Interaction | Reference |

|---|---|---|---|

| Aminooxy Group | Pyridoxal 5'-Phosphate (PLP) | Covalent Oxime Bond | nih.govportlandpress.com |

| Terminal Amino Group | Asp332, Asp361 (via water) | Hydrogen Bonding | acs.org |

This interactive table summarizes the critical binding interactions observed in the crystal structure of the ODC-APA complex.

Complementing experimental techniques, computational modeling plays a vital role in understanding the binding dynamics of this compound derivatives. nih.gov Methods such as molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations are used to validate experimental findings and predict the binding modes of new inhibitors. acs.orgnih.gov

Computational docking can be used to screen virtual libraries of derivatives, predicting their likely binding poses within the enzyme's active site. acs.org MD simulations can then provide a dynamic view of the ligand-enzyme complex, revealing the stability of key interactions over time and highlighting conformational changes in the protein upon inhibitor binding. acs.org For instance, modeling has been used to validate the binding poses of novel ODC inhibitors and to understand how they form covalent adducts with PLP as part of the catalytic cycle. acs.orgnih.gov These computational approaches are essential for rational drug design, allowing researchers to prioritize the synthesis of compounds with the highest predicted affinity and most favorable interaction profiles, thereby accelerating the discovery of more potent inhibitors. acs.org

Characterization of Covalent Adducts and Non-Covalent Interactions at Active Sites

The inhibitory mechanism of this compound (APA) derivatives, particularly in the context of enzymes like ornithine decarboxylase (ODC), is distinguished by the formation of specific covalent and non-covalent interactions within the enzyme's active site. Detailed structural and biochemical studies have elucidated the nature of these interactions, providing a clear picture of how these compounds exert their potent inhibitory effects.

Covalent Adduct Formation

A primary characteristic of the interaction between APA derivatives and pyridoxal 5'-phosphate (PLP)-dependent enzymes is the formation of a stable covalent adduct. nih.govresearchgate.net X-ray crystallography and mass spectrometry have unambiguously confirmed that the aminooxy group of APA covalently binds to the aldehyde group of the PLP cofactor, which is situated in the catalytic site of ODC. nih.govportlandpress.com This reaction results in a highly stable oxime linkage, a type of Schiff base, that cannot be further metabolized by the enzyme, effectively locking the inhibitor in place and explaining its high potency. nih.govportlandpress.com

The formation of this covalent adduct is a critical differentiating feature compared to other inhibitors. nih.gov For instance, while the substrate ornithine also forms a Schiff base with PLP, it is a transient intermediate in the catalytic cycle. portlandpress.com In contrast, the oxime formed with APA is a stable dead-end complex. nih.gov The aminooxy group of APA possesses a pKa of approximately 5, meaning it is largely unprotonated at physiological pH. nih.govportlandpress.com This makes it more reactive and nucleophilic than the amino groups of natural substrates like ornithine, allowing it to readily attack the PLP aldehyde. nih.govportlandpress.com

Initial studies were divided on whether the adduct formed in the active site or in solution prior to binding. nih.gov However, further experiments comparing the inhibitory activity of pre-formed APA-PLP adducts with APA alone showed similar IC₅₀ values, suggesting the adduct is a potent inhibitor itself, though the primary mechanism involves its formation within the active site. nih.gov

| Interacting Moiety 1 | Interacting Moiety 2 | Enzyme | Resulting Covalent Adduct | Evidence |

| Aminooxy group of APA derivative | Aldehyde group of Pyridoxal 5'-phosphate (PLP) | Ornithine Decarboxylase (ODC) | Stable oxime (Schiff base) | X-ray Crystallography, Mass Spectrometry nih.govportlandpress.com |

Non-Covalent Interactions at the Active Site

Structural analyses of the ODC-APA-PLP complex have identified several key non-covalent contacts:

Lipophilic Interactions : The propyl linker of the APA molecule engages in hydrophobic interactions. Specifically, the lipophilic tether between the oxime and the terminal amine has been observed to make a lipophilic interaction with the residue Tyrosine 389 (Tyr³⁸⁹). nih.gov

Charge-Based Interactions : The binding of the APA derivative induces conformational changes that facilitate stabilizing electrostatic interactions. Upon formation of the external aldimine with APA, the ε-amino group of Lysine 69 (K69), which initially forms a Schiff base with PLP in the apoenzyme, rotates away. nih.govportlandpress.com This repositioned K69 then forms a stabilizing charge interaction with the carboxyl group of Aspartic acid 88 (D88). nih.govportlandpress.com

Role of Other Residues : The catalytic process involves other key residues that are influenced by the inhibitor's binding. For example, Cysteine 360 (C360) from the adjacent monomer in the ODC homodimer plays a role in the protonation steps of the normal catalytic cycle, a process that is halted by the stable APA adduct. nih.govportlandpress.com

These non-covalent interactions are crucial for the structure-activity relationship (SAR), guiding the design of more potent and selective inhibitors by modifying the inhibitor's structure to optimize these contacts within the active site.

| Enzyme Residue | Interacting Part of Adduct/Complex | Type of Interaction | Consequence |

| Tyrosine 389 (Tyr³⁸⁹) | Lipophilic tether of APA derivative | Lipophilic Interaction | Enhances binding affinity and positioning. nih.gov |

| Lysine 69 (K69) / Aspartic acid 88 (D88) | N/A (Induced by APA binding) | Charge Interaction (Salt Bridge) | Stabilizes the transamination reaction state. nih.govportlandpress.com |

Translational and Prospective Applications of 3 Aminooxy Propan 1 Ol in Research and Drug Discovery

Design and Development of Next-Generation Therapeutic Agents

The inherent reactivity of the aminooxy group in 3-(Aminooxy)propan-1-ol makes it a compelling starting point for the synthesis of potent and selective inhibitors of key biological targets. This has been particularly evident in the fields of oncology and infectious diseases.

Anti-Cancer and Anti-Infective Drug Candidates

A primary focus of research into this compound derivatives has been their ability to inhibit ornithine decarboxylase (ODC), a critical enzyme in the biosynthesis of polyamines. nih.govportlandpress.com Polyamines are essential for cell proliferation, and their dysregulation is a hallmark of many cancers and infectious diseases. nih.govrowan.edu By targeting ODC, these compounds can effectively curb the rapid growth of cancer cells and pathogens.

1-Amino-3-(aminooxy)-2-propanol, a derivative of this compound, has demonstrated potent inhibition of rat liver ODC, with an IC50 value in the nanomolar range. nih.govsigmaaldrich.com This has spurred the development of further analogs, such as 3-(aminooxy)-2-fluoropropanamine (B13816696), which exhibited even greater inhibitory activity against ODC and superior antiproliferative effects on human T24 bladder carcinoma cells in vitro. nih.govresearchgate.net The antiproliferative properties of these compounds are not limited to cancer; they have also shown promise against infectious agents like Plasmodium falciparum, the parasite responsible for malaria. nih.gov The mechanism of action involves the depletion of intracellular polyamines, which are vital for the parasite's development. nih.gov

Research has shown that 1-amino-oxy-3-aminopropane (APA), a related compound, is a highly potent inhibitor of ODC, with a potency several orders of magnitude higher than the FDA-approved drug α-difluoromethylornithine (DFMO). nih.govportlandpress.com This high potency is attributed to the formation of a stable covalent oxime with the pyridoxal (B1214274) 5-phosphate (PLP) cofactor in the ODC active site. nih.govportlandpress.com This understanding of the binding mechanism provides a structural basis for designing even more effective ODC inhibitors for treating hyperproliferative diseases. nih.govportlandpress.com

Table 1: Investigated Anti-Cancer and Anti-Infective Derivatives of this compound

| Compound Name | Target | Therapeutic Area | Key Findings |

|---|---|---|---|

| 1-Amino-3-(aminooxy)-2-propanol | Ornithine Decarboxylase (ODC) | Anti-Cancer | Potent inhibitor of rat liver ODC with nanomolar IC50. nih.govsigmaaldrich.com |

| 3-(Aminooxy)-2-fluoropropanamine | Ornithine Decarboxylase (ODC) | Anti-Cancer | More potent ODC inhibitor than its parent compound and showed superior antiproliferative activity against human bladder carcinoma cells. nih.govresearchgate.net |

| 1-Amino-oxy-3-aminopropane (APA) | Ornithine Decarboxylase (ODC) | Anti-Cancer, Anti-Infective | Highly potent ODC inhibitor; demonstrates antiproliferative effects on Plasmodium falciparum. nih.govportlandpress.comnih.gov |

| CGP 52622A, CGP 54169A, CGP 40215A | Polyamine Metabolism | Anti-Infective | Effective against Plasmodium falciparum with 50% inhibitory concentrations below 3 microM. nih.gov |

Agents for Inflammatory Conditions

While the primary focus has been on anti-cancer and anti-infective applications, the role of polyamines in inflammation suggests a potential therapeutic avenue for this compound derivatives in inflammatory conditions. The intricate interplay between polyamine metabolism and inflammatory pathways is an active area of investigation. Given the ability of these compounds to modulate polyamine levels, their potential to mitigate inflammatory responses warrants further exploration.

Utility as Chemical Probes and Research Tools

Beyond their direct therapeutic potential, derivatives of this compound serve as invaluable chemical probes for elucidating complex biological processes.

Probes for Polyamine Metabolism Pathways

The high affinity and specific binding of compounds like 1-amino-oxy-3-aminopropane (APA) to ODC make them excellent tools for studying the intricacies of polyamine metabolism. nih.govnih.gov By using these probes, researchers can investigate the regulation of ODC activity, the downstream effects of polyamine depletion, and the complex feedback mechanisms that govern polyamine homeostasis. rowan.edunih.gov For instance, studies using APA have helped to clarify its mechanism of action in intact cells, demonstrating its ability to decrease ODC activity and deplete intracellular putrescine and spermidine (B129725) levels. nih.gov This has provided a deeper understanding of the cellular response to ODC inhibition.

Building Blocks for Complex Pharmaceutical Intermediates (e.g., Duloxetine)

The chemical structure of this compound and its analogs makes them versatile building blocks in organic synthesis. A notable example is their potential utility in the synthesis of complex pharmaceutical intermediates. While not a direct precursor, the structural motifs present in this compound are relevant to the synthesis of molecules like duloxetine (B1670986), a serotonin-norepinephrine reuptake inhibitor. researchgate.netgoogle.com The synthesis of duloxetine often involves intermediates such as (S)-3-(N-methylamino)-1-(2-thienyl)propan-1-ol, which shares a propanol (B110389) backbone. nih.govusp.org The methodologies developed for the synthesis of this compound derivatives can potentially be adapted for the creation of a diverse range of pharmaceutical building blocks.

Challenges and Future Directions in Research

Despite the promising applications of this compound and its derivatives, several challenges remain. A key area for future research is the development of more selective inhibitors. While ODC is a primary target, some derivatives may interact with other enzymes in the polyamine pathway or have off-target effects. nih.gov Enhancing the selectivity of these compounds will be crucial for minimizing potential side effects and maximizing their therapeutic efficacy.

Furthermore, a deeper understanding of the structure-activity relationships is needed to guide the rational design of next-generation inhibitors. nih.gov Computational modeling, X-ray crystallography, and advanced synthetic chemistry will all play vital roles in this endeavor. nih.govresearchgate.net The development of novel chemical probes will also continue to be important for unraveling the complexities of polyamine regulation and its role in various diseases. rowan.edu

In vivo Stability and Comprehensive Pharmacokinetic Evaluation of Aminooxy Derivatives

The therapeutic potential of any compound is intrinsically linked to its in vivo stability and pharmacokinetic profile, which encompasses absorption, distribution, metabolism, and excretion (ADMET). For aminooxy derivatives, a primary challenge is their physicochemical properties. The aminooxy group is typically protonated at physiological pH, which can decrease lipophilicity and hinder efficient cellular uptake. mdpi.com

To overcome these limitations, researchers have focused on creating prodrugs and structural analogs. A notable strategy involves masking the hydrophilic aminooxy group to enhance membrane permeability. For instance, in the context of aminooxyacetic acid (AOAA), an inhibitor of cystathionine (B15957) β-synthetase (CBS), esterase-cleavable prodrugs were synthesized. mdpi.com These modifications aimed to increase the compound's lipophilicity (ClogP value) to improve cellular uptake, following principles like Lipinski's "Rule of Five". mdpi.com One such derivative, the isopropyl ester YD0251, demonstrated significantly improved antiproliferative efficacy in cell culture and tumor models compared to the parent compound, AOAA. mdpi.com This highlights a key strategy: chemical modification to create derivatives with more favorable pharmacokinetic properties that, once inside the cell, are metabolized to release the active aminooxy-containing agent. mdpi.com

Furthermore, conjugation of aminooxy-containing molecules to other entities, such as polyethylene (B3416737) glycol (PEG) or lipids, is a well-established method to modulate pharmacokinetic properties. acs.orgcd-bioparticles.net Conjugation chemistry can improve solubility, extend circulation half-life, and even facilitate targeted delivery, as seen with oligonucleotide therapeutics. acs.org The specific functional groups on the aminooxy-containing scaffold also play a crucial role. For example, the presence of a dimethylamino group in an analog like 1-Aminooxy-3-(dimethylamino)-2-propanol may influence the compound's basicity and salt-forming ability, thereby affecting its pharmacokinetic characteristics. ontosight.ai

The table below summarizes key considerations and strategies for optimizing the pharmacokinetic profiles of aminooxy derivatives.

| Pharmacokinetic Parameter | Challenge for Aminooxy Compounds | Optimization Strategy | Example | Reference |

| Absorption/Cellular Uptake | High polarity and protonation of the aminooxy group at physiological pH reduces lipophilicity and membrane permeability. | Prodrug synthesis (e.g., esterification) to increase lipophilicity. | Isopropyl ester of Aminooxyacetic Acid (YD0251). | mdpi.com |

| Distribution | Can be limited by poor permeability across biological barriers (e.g., blood-brain barrier). | Conjugation to lipophilic molecules or specific targeting ligands. | Conjugation to cholesterol or fatty acids for broad tissue distribution. | acs.org |

| Metabolism | The core structure may be subject to rapid metabolism. The oxime bond formed with target enzymes is generally stable. | The primary metabolic strategy is often the intended cleavage of a prodrug moiety to release the active compound. | Esterase-cleavable prodrugs of AOAA release the active inhibitor intracellularly. | mdpi.com |

| Stability | Aminooxy compounds themselves can be reactive. | Protection of the aminooxy group (e.g., with a Boc group) during synthesis and formulation. | 1-(t-Boc-Aminooxy)-3-aminooxy-propane. | broadpharm.com |

This table is generated based on data from the text and is for illustrative purposes.

Exploration of Novel Biological Targets and Therapeutic Avenues

The primary mechanism of action for many bioactive aminooxy compounds is the inhibition of PLP-dependent enzymes. nih.gov This reactivity has opened up several therapeutic avenues, primarily in oncology and infectious diseases.

A major validated target is ornithine decarboxylase (ODC) , the rate-limiting enzyme in polyamine biosynthesis. nih.govsci-hub.se Polyamines are essential for cell proliferation, and their levels are often elevated in cancer cells, making ODC a prime target for anticancer drug development. sci-hub.seresearchgate.net Analogs of this compound, such as 1-amino-3-(aminooxy)-2-propanol and 3-(aminooxy)propanamine (APA), have been identified as potent ODC inhibitors. nih.govsci-hub.se Structural studies have confirmed that these inhibitors form a stable, covalent oxime with the PLP cofactor in the enzyme's active site, effectively blocking its catalytic activity. researchgate.netnih.gov This has led to the development of derivatives like 3-(aminooxy)-2-fluoropropanamine, which showed superior antiproliferative activity against human bladder carcinoma cells compared to APA. nih.gov

The dependence on polyamine synthesis is also a vulnerability in pathogenic organisms. Research has shown that aminooxy compounds exhibit potent antimalarial activity by inhibiting the growth of Plasmodium falciparum in vitro. nih.gov The parasite's bifunctional ODC-S-adenosylmethionine decarboxylase (ODC-AdoMetDC) has been identified as a key target. nih.gov Compounds like canaline (B555070) (the aminooxy analog of ornithine) and other synthetic aminooxy derivatives have shown significant inhibitory effects, with some achieving 50% inhibitory concentrations (IC50) in the nanomolar range. nih.gov

Beyond ODC, other PLP-dependent enzymes are also potential targets. Cystathionine β-synthase (CBS) , an enzyme involved in hydrogen sulfide (B99878) (H₂S) biosynthesis and often upregulated in colon cancer, is inhibited by aminooxyacetic acid (AOAA). mdpi.com This has spurred the development of AOAA prodrugs as a potential antitumor strategy. mdpi.com In the realm of plant biology, aminooxy derivatives have been found to inhibit tryptophan aminotransferase (TAA1) , an enzyme involved in auxin biosynthesis, demonstrating the broad applicability of these compounds as enzyme inhibitors. nih.gov

The table below details some of the key biological targets of aminooxy derivatives and their associated therapeutic potential.

| Biological Target | Mechanism of Inhibition | Therapeutic Avenue | Example Compound(s) | Reference |

| Ornithine Decarboxylase (ODC) | Forms a stable oxime with the PLP cofactor, blocking polyamine synthesis. | Cancer (e.g., bladder carcinoma) | 1-Amino-3-(aminooxy)-2-propanol, 3-(aminooxy)-2-fluoropropanamine | nih.govsci-hub.se |

| P. falciparum ODC-AdoMetDC | Inhibition of the bifunctional enzyme, depleting essential polyamines in the parasite. | Malaria | Canaline, 3-aminooxy-1-aminopropane (APA) | nih.govnih.gov |

| Cystathionine β-synthase (CBS) | Inhibition of the PLP-dependent enzyme, reducing tumor-promoting H₂S biosynthesis. | Cancer (e.g., colon cancer) | Aminooxyacetic acid (AOAA) and its prodrugs | mdpi.com |

| Tryptophan Aminotransferase (TAA1) | Inhibition of the enzyme, blocking auxin biosynthesis. | Herbicide/Plant Growth Regulator | Aminooxy-naphthylpropionic acid | nih.gov |

This table is generated based on data from the text and is for illustrative purposes.

Advanced Analytical and Spectroscopic Techniques for Characterization and Mechanistic Studies

High-Resolution Mass Spectrometry for Molecular Identification and Adduct Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular weight and elemental composition of 3-(Aminooxy)propan-1-ol. Techniques such as electrospray ionization (ESI) are employed to generate ions of the molecule, which are then analyzed to provide highly accurate mass-to-charge ratio (m/z) measurements. This level of precision allows for the unambiguous identification of the compound and differentiation from isobaric interferences. louisville.edu

HRMS is also critical in confirming the formation of adducts, which are complexes formed between this compound and other molecules. For instance, in studies of its inhibitory action on enzymes like ornithine decarboxylase (ODC), HRMS has been used to verify the formation of a covalent adduct with the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor. portlandpress.comresearchgate.net The mass spectrum of the ODC-APA-PLP complex shows a predominant ion at an m/z of 320.10, confirming the covalent oxime bond formed between 1-amino-oxy-3-aminopropane (a related compound) and PLP. portlandpress.com This intensity was significantly higher than the signals for the individual components, providing clear evidence of adduct formation in solution. portlandpress.comresearchgate.net

Table 1: Predicted Collision Cross Section (CCS) values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 92.070606 | 114.9 |

| [M+Na]⁺ | 114.05255 | 123.9 |

| [M+NH₄]⁺ | 109.09715 | 122.5 |

| [M+K]⁺ | 130.02649 | 119.7 |

| [M-H]⁻ | 90.056054 | 114.1 |

| [M+Na-2H]⁻ | 112.03800 | 118.5 |

Data sourced from PubChemLite uni.lu

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of this compound. weebly.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom within the molecule. weebly.comsavemyexams.com

In the ¹H NMR spectrum of the related compound 3-(aminooxy)propan-1-amine dihydrochloride, specific chemical shifts are observed. For example, in D₂O, the protons of the methylene (B1212753) group adjacent to the aminooxy group (–ONH₂) appear at a chemical shift (δ) of 4.03 ppm (triplet), the protons of the methylene group adjacent to the amine group (–CH₂NH₂) appear at 2.96 ppm (triplet), and the central methylene group protons appear at 1.91 ppm (pentet). nih.gov Similarly, the ¹³C NMR spectrum in D₂O shows distinct peaks at 72.32, 36.54, and 25.14 ppm. nih.gov Comparing spectra in different solvents, such as D₂O versus DMSO-d₆, can reveal solvent-dependent conformational changes. The addition of deuterium (B1214612) oxide (D₂O) can also be used to identify the O-H proton resonance, as the ¹H protons are replaced by ²H protons, causing the corresponding peak to disappear from the ¹H NMR spectrum. docbrown.info

Table 2: NMR Data for 3-(Aminooxy)propan-1-amine Dihydrochloride in D₂O

| Nucleus | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H | 4.03 | t |

| ¹H | 2.96 | t |

| ¹H | 1.91 | p |

| ¹³C | 72.32 | - |

| ¹³C | 36.54 | - |

| ¹³C | 25.14 | - |

Data sourced from a study on ornithine decarboxylase inhibitors nih.gov

X-ray Diffraction and Crystallography for Three-Dimensional Structure Determination of Complexes

X-ray diffraction and crystallography are the gold standard for determining the three-dimensional atomic structure of molecules and their complexes in the solid state. This technique has been instrumental in understanding how inhibitors like 1-amino-oxy-3-aminopropane (APA) bind to their target enzymes. portlandpress.comnih.gov

For instance, the crystal structure of ornithine decarboxylase (ODC) in complex with APA and its cofactor pyridoxal 5'-phosphate (PLP) was solved at a resolution of 2.49 Å. portlandpress.comresearchgate.net This high-resolution structure unambiguously revealed the formation of a covalent oxime bond between the aminooxy group of APA and the aldehyde group of PLP within the enzyme's active site. portlandpress.comresearchgate.net The structure also detailed the extensive non-covalent interactions between the stable oxime and the surrounding amino acid residues of ODC, which explains the high potency of its inhibitory effect. portlandpress.comresearchgate.net The design of novel ODC inhibitors is often guided by such crystallographic and modeling data. nih.gov

Spectrophotometric and Radiometric Assays for Enzyme Kinetics and Inhibition Profiling

Spectrophotometric and radiometric assays are fundamental techniques for studying enzyme kinetics and characterizing the inhibitory profile of compounds like this compound. americanpeptidesociety.org These assays measure the rate of an enzyme-catalyzed reaction, providing key parameters such as the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). americanpeptidesociety.org

For example, the inhibitory effect of 1-aminooxy-3-aminopropane (B1213496) (APA) on ornithine decarboxylase (ODC) has been extensively studied using these methods. APA was found to be a potent competitive inhibitor of mouse kidney ODC with a Ki value of 3.2 nM. nih.gov It also acts as an irreversible inhibitor of adenosylmethionine decarboxylase (Ki = 50 µM) and a competitive inhibitor of spermidine (B129725) synthase (Ki = 2.3 µM). nih.gov In another study, APA was shown to be a potent competitive inhibitor of partially purified Escherichia coli ODC with a Ki of 1.0 nM. nih.gov The kinetics of the oxidation of 3-aminopropan-1-ol by diperiodatoargentate(III) (DPA) have also been investigated using stopped-flow spectrophotometry. rsc.org

Various analytical methods, including spectroscopic and radiological techniques, are employed to determine the drug-to-antibody ratio (DAR), a critical quality attribute in the development of antibody-drug conjugates. nih.gov

Table 3: Inhibition Constants (Ki) of 1-Aminooxy-3-aminopropane (APA) against Various Enzymes

| Enzyme | Organism/Tissue | Ki Value | Type of Inhibition |

|---|---|---|---|

| Ornithine Decarboxylase | Mouse Kidney | 3.2 nM | Competitive |

| Adenosylmethionine Decarboxylase | Homogeneous Liver | 50 µM | Irreversible |

| Spermidine Synthase | Bovine Brain | 2.3 µM | Competitive |

| Ornithine Decarboxylase | Escherichia coli | 1.0 nM | Competitive |

Cell-Based Phenotypic Screening and Viability Assays in Biological Models

Cell-based phenotypic screening and viability assays are crucial for evaluating the biological effects of this compound and its analogs in a cellular context. These assays provide insights into the compound's antiproliferative effects and its mechanism of action in living systems.

For example, 1-aminooxy-3-aminopropane (APA) has demonstrated antiproliferative effects on tumor cells. nih.gov At a concentration of 0.5 mM, APA inhibited the growth of HL-60 promyelocytic leukemia cells. nih.gov This growth inhibition was preventable by the addition of spermidine but not putrescine, indicating that its effect is related to the polyamine biosynthesis pathway. nih.gov Such cell-based assays are essential for validating the therapeutic potential of enzyme inhibitors identified through in vitro screening.

Computational Chemistry: Molecular Dynamics and Quantum Mechanics Calculations for Mechanistic Insights

Computational chemistry, encompassing molecular dynamics (MD) simulations and quantum mechanics (QM) calculations, offers profound mechanistic insights into the behavior of this compound at the atomic level. researchgate.net These theoretical approaches complement experimental data by providing a dynamic and energetic perspective on molecular interactions.

MD simulations can be used to model the binding of this compound and its analogs to target enzymes, revealing the conformational changes and key interactions that govern binding affinity and specificity. nih.gov QM calculations, on the other hand, can elucidate the electronic structure and reactivity of the molecule, providing a deeper understanding of reaction mechanisms. For instance, QM calculations can be used to study the formation of the oxime bond between an aminooxy compound and an aldehyde, a key step in the inhibition of certain enzymes. acs.org Density functional theory (DFT) and other computational methods are also employed to support experimental findings. researchgate.net

Q & A

Q. What are the recommended methods for synthesizing 3-(Aminooxy)propan-1-OL in a laboratory setting?

To synthesize this compound, researchers often employ reductive amination or hydroxylation strategies. For example, analogous compounds like propan-1-ol derivatives are synthesized via catalytic hydrogenation of aldehydes or ketones (e.g., using H2 and CO with ethylene as a precursor) . For aminooxy-functionalized alcohols, introducing the aminooxy group typically involves nucleophilic substitution or condensation reactions with hydroxylamine derivatives. Reaction conditions (e.g., pH, temperature) must be optimized to minimize side reactions, such as over-oxidation or decomposition.

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Key analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the presence of aminooxy (-ONH2) and hydroxyl (-OH) groups and assess stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns.

- Chromatography : HPLC or GC with standards to quantify purity and detect impurities.

For example, the stereochemical configuration of chiral analogs (e.g., (S)-isomers) is validated via chiral column chromatography or optical rotation measurements .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Use P95/P1 respirators for particulate filtration and nitrile gloves to prevent skin contact.

- Storage : Store in airtight containers under inert gas (e.g., N2) at temperatures below 25°C to prevent degradation.

- Waste Disposal : Avoid drainage systems; neutralize waste with dilute acid/base before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. What strategies are effective in optimizing the enantiomeric excess (e.e.) of chiral derivatives of this compound?

- Asymmetric Catalysis : Use chiral catalysts (e.g., BINAP-metal complexes) during synthesis to induce stereoselectivity.

- Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze one enantiomer.

- Chromatographic Separation : Utilize chiral stationary phases (e.g., cellulose-based columns) for preparative-scale resolution.

For instance, (3S)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol was synthesized with >99% e.e. using enantioselective hydrogenation .

Q. How should researchers address discrepancies in reported toxicological data for this compound derivatives?

- Comparative Analysis : Cross-reference data from multiple sources (e.g., ECHA, PubChem) to identify consensus on acute toxicity (LD50) and mutagenicity.

- In Silico Modeling : Use QSAR (Quantitative Structure-Activity Relationship) tools to predict toxicity profiles based on structural analogs.

- Experimental Validation : Conduct in vitro assays (e.g., Ames test) to resolve conflicting results. Note that some studies lack comprehensive toxicological data, necessitating cautious interpretation .